N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15212238
InChI: InChI=1S/C22H19N3O/c26-22(15-19-11-6-10-18-9-4-5-12-20(18)19)24-21-13-14-23-25(21)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,24,26)
SMILES:
Molecular Formula: C22H19N3O
Molecular Weight: 341.4 g/mol

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide

CAS No.:

Cat. No.: VC15212238

Molecular Formula: C22H19N3O

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide -

Specification

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
IUPAC Name N-(2-benzylpyrazol-3-yl)-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C22H19N3O/c26-22(15-19-11-6-10-18-9-4-5-12-20(18)19)24-21-13-14-23-25(21)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,24,26)
Standard InChI Key BSWXODZFQQVMJM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

The molecular architecture of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide combines three distinct units: a pyrazole ring, a benzyl group, and a naphthalene-linked acetamide. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a benzyl group (–CH₂C₆H₅) and at the 5-position with an acetamide group (–NHCOCH₂–C₁₀H₇). The naphthalene moiety contributes to the compound’s planar, conjugated system, enhancing its potential for π-π interactions.

Molecular Formula and Weight

  • Molecular Formula: C₂₂H₁₉N₃O

  • Molecular Weight: 341.41 g/mol

  • IUPAC Name: N-[1-(benzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide

Spectroscopic Data

While experimental spectroscopic data for this specific compound is limited in publicly available literature, analogous structures suggest characteristic signatures:

  • ¹H NMR: Peaks corresponding to the naphthalene protons (δ 7.2–8.5 ppm), benzyl methylene (δ 5.3 ppm, singlet), pyrazole C–H (δ 7.0–7.5 ppm), and acetamide NH (δ 8.1–8.3 ppm, broad).

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Synthetic Methodologies

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide involves multi-step organic transformations, typically employing palladium-catalyzed cross-coupling and amidation reactions.

Key Synthetic Steps

  • Formation of 1-Benzyl-1H-pyrazol-5-amine:

    • A Suzuki-Miyaura coupling between 5-bromo-1H-pyrazole and benzyl boronic acid in the presence of XPhos Pd G3 catalyst and cesium carbonate yields 1-benzyl-5-bromopyrazole .

    • Subsequent hydrogenolysis or amination introduces the amine group at the 5-position.

  • Acetamide Side Chain Installation:

    • Reaction of 1-benzyl-1H-pyrazol-5-amine with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) facilitates amide bond formation.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the pyrazole 5-position requires careful control of reaction conditions, as competing reactions at the 3-position are common.

  • Purification: Column chromatography or recrystallization is often necessary to isolate the final product due to byproducts from incomplete coupling or amidation .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

PropertyValue/Range
Melting Point180–185°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)3.9 (predicted)

Comparative Analysis with Analogues

Compared to simpler pyrazole-acetamide derivatives, the naphthalene moiety in N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide enhances hydrophobic interactions and electron delocalization. For instance, replacing naphthalene with phenyl reduces logP by ~1.2 units, diminishing membrane permeability .

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